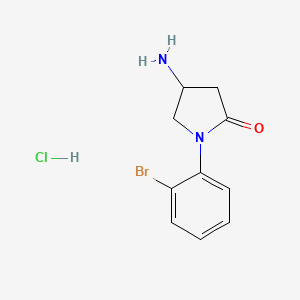
4-amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an amino group at the fourth position and a bromophenyl group at the first position of the pyrrolidinone ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
The synthesis of 4-amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzaldehyde with 4-aminobutyric acid in the presence of a reducing agent to form the intermediate 4-amino-1-(2-bromophenyl)pyrrolidin-2-one. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
4-Amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding hydrolyzed products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride can be compared with other similar compounds, such as:
4-Amino-1-(4-bromophenyl)pyrrolidin-2-one: This compound has a similar structure but with the bromine atom at the fourth position of the phenyl ring.
4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one: This compound has a chlorine atom instead of a bromine atom at the second position of the phenyl ring.
4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one: This compound has a fluorine atom instead of a bromine atom at the second position of the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its chemical and biological properties.
Propiedades
Número CAS |
1177352-87-2 |
|---|---|
Fórmula molecular |
C10H12BrClN2O |
Peso molecular |
291.57 g/mol |
Nombre IUPAC |
4-amino-1-(2-bromophenyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H11BrN2O.ClH/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14;/h1-4,7H,5-6,12H2;1H |
Clave InChI |
JPUDKHNDZLOKRX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)C2=CC=CC=C2Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


aminehydrochloride](/img/structure/B13546862.png)
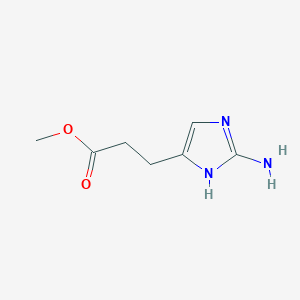
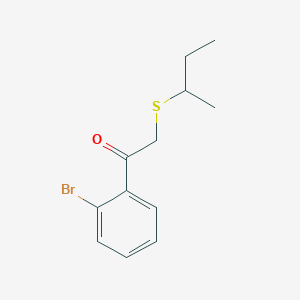

![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine](/img/structure/B13546889.png)
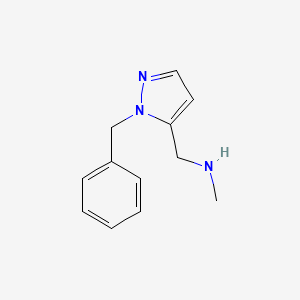
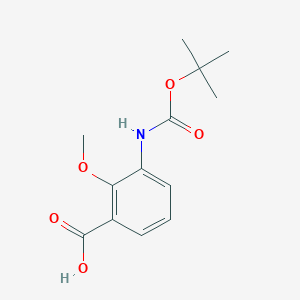
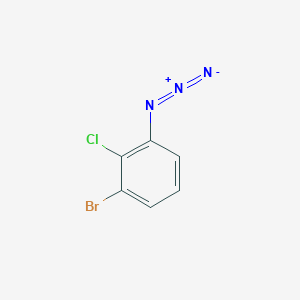
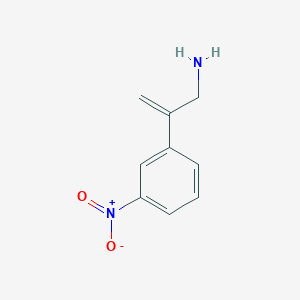
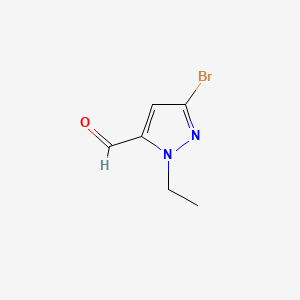
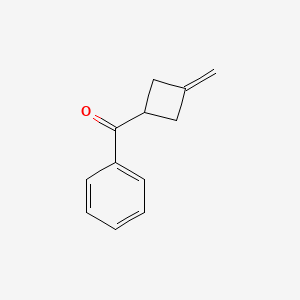
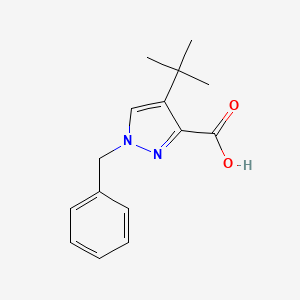

![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13546972.png)
